molecular formula C8H11NO2 B13985899 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol CAS No. 55267-73-7

2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol

Cat. No.: B13985899
CAS No.: 55267-73-7
M. Wt: 153.18 g/mol
InChI Key: PADZTTLQMKGXDC-UHFFFAOYSA-N
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Description

2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H11NO2 . It belongs to the class of pyridine N-oxide derivatives, which are of significant interest in pharmaceutical and organic chemistry research. Compounds within this class are frequently investigated as key intermediates or precursors in the synthesis of more complex molecules . For instance, related pyridine-1-oxide structures have been documented in patent literature for use in processes designed to transform them into pharmaceutically active compounds . This suggests that this compound holds value as a potential building block in medicinal chemistry and drug discovery efforts. The presence of both the N-oxide and a propan-2-ol functional group on the pyridine ring can influence the compound's reactivity, polarity, and coordination properties, making it a versatile reagent for various synthetic applications. Researchers might explore its use in developing new chemical entities or as a model compound in structural and mechanistic studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. REFERENCES For more information on this compound, you can refer to its PubChem CID: 332211 . Another related isomer, 1-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol, is also listed under PubChem CID 175113200 . A patent discussing the use of a pyridine-1-oxide derivative as a precursor for pharmaceutically effective compounds can be found under NZ522017A .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55267-73-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-3-yl)propan-2-ol

InChI

InChI=1S/C8H11NO2/c1-8(2,10)7-4-3-5-9(11)6-7/h3-6,10H,1-2H3

InChI Key

PADZTTLQMKGXDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C[N+](=CC=C1)[O-])O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Oxidopyridin 1 Ium 3 Yl Propan 2 Ol and Its Analogues

Stereoselective and Enantioselective Synthesis Pathways for the Propan-2-ol Moiety

The stereochemical configuration of the propan-2-ol moiety can significantly influence the biological activity of the target molecule. Consequently, the development of stereoselective and enantioselective synthetic routes is of paramount importance. Chiral pyridine-containing alcohols are valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The pyridine (B92270) ring's ability to coordinate with transition metals allows for the formation of chiral catalysts that can direct the stereochemical outcome of a reaction.

One common approach involves the asymmetric reduction of a corresponding ketone precursor, such as 3-acetylpyridine (B27631) N-oxide. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. For instance, the use of chiral ligands like BINOL derivatives in conjunction with metal hydrides can induce high levels of enantioselectivity. Furthermore, the chiral center in the alcohol backbone introduces a stereochemical bias that is crucial for achieving high enantioselectivity in catalytic transformations.

Alternatively, kinetic resolution of a racemic mixture of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol can be employed. This often involves the use of enzymes or chiral acylating agents that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

A summary of potential stereoselective methods is presented below:

MethodDescriptionKey Features
Asymmetric Reduction Reduction of a prochiral ketone using a chiral reducing agent or a catalyst with a chiral ligand.High enantiomeric excess (>98%) can be achieved.
Chiral Resolution Separation of enantiomers from a racemic mixture, often through diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.Can be highly effective but the maximum theoretical yield for the desired enantiomer is 50%.
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials derived from natural sources.The availability of suitable starting materials can be a limiting factor.

Pyridine N-Oxidation Strategies: Mechanistic Insights and Reagent Selection

The introduction of the N-oxide functionality is a critical step in the synthesis of the target compound. The oxidation of the pyridine nitrogen can be accomplished using a variety of oxidizing agents, with the choice of reagent often depending on the substrate's electronic properties and the presence of other functional groups. arkat-usa.orgyoutube.com

Commonly used oxidants include peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. arkat-usa.orgwikipedia.org Hydrogen peroxide in the presence of an acid, such as acetic acid, is also a widely employed and environmentally benign option. arkat-usa.orgthieme-connect.com The reaction mechanism generally involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidant. For 3-substituted pyridines, N-oxidation generally proceeds in high yields regardless of the electronic nature of the substituent. arkat-usa.org

More advanced and selective methods have also been developed. For example, methyltrioxorhenium (MTO) can be used as a catalyst with hydrogen peroxide, allowing for high yields with low catalyst loadings. arkat-usa.org Dioxiranes, such as dimethyldioxirane (B1199080) (DMD), are also effective and act as a direct oxygen source. arkat-usa.org The choice of oxidizing agent can be crucial for chemoselectivity, especially when other oxidizable groups are present in the molecule. scripps.edu

A comparison of common N-oxidation reagents is provided in the table below:

ReagentAdvantagesDisadvantages
m-CPBA High reactivity, good yields for many substrates. arkat-usa.orgCan be explosive, potential for side reactions.
H₂O₂/Acetic Acid Inexpensive, environmentally friendly byproduct (water). thieme-connect.comMay require elevated temperatures and longer reaction times. bme.hu
H₂O₂/MTO Catalytic, high yields with low catalyst loading. arkat-usa.orgRhenium catalyst can be expensive.
Dimethyldioxirane (DMD) Mild conditions, high chemoselectivity. arkat-usa.orgMust be freshly prepared, can be volatile.

Construction of the Carbon Skeleton: Alkylation, Grignard, and Related Organometallic Approaches

The formation of the propan-2-ol side chain on the pyridine ring is a key bond-forming step. Organometallic reagents, particularly Grignard reagents, are well-suited for this transformation. rsc.orgdiva-portal.org The reaction of a 3-substituted pyridine derivative, such as 3-acetylpyridine, with a methyl Grignard reagent (e.g., methylmagnesium bromide) would yield the desired tertiary alcohol upon workup. chemicalbook.com

Alternatively, the reaction can be performed on the pyridine N-oxide itself. The reaction of pyridine N-oxides with Grignard reagents can lead to the formation of 2-substituted pyridines. rsc.orgdiva-portal.org However, careful control of reaction conditions, such as temperature, is necessary to avoid undesired side reactions like ring-opening. diva-portal.org At lower temperatures, nucleophilic addition is favored. diva-portal.org

Other organometallic reagents, such as organolithium compounds, can also be used. For instance, the reaction of 3-acetylpyridine with methyl lithium has been reported to produce 2-(pyridin-3-yl)propan-2-ol. chemicalbook.com The choice between Grignard and organolithium reagents may depend on factors such as functional group tolerance and desired reactivity.

Transition-metal-catalyzed cross-coupling reactions provide another avenue for constructing the carbon skeleton. While less direct for synthesizing a propan-2-ol group, methods like the Suzuki-Miyaura coupling could be employed to introduce a propen-2-yl group, which could then be hydrated to the desired alcohol. researchgate.net

Convergent and Divergent Synthetic Routes for Structural Diversity and Analog Generation

Both convergent and divergent synthetic strategies can be employed to generate a library of analogues based on the this compound scaffold.

In a divergent approach , a common intermediate, such as 3-acetylpyridine N-oxide, can be synthesized and then subjected to a variety of reactions to introduce diversity. For example, reaction with different Grignard reagents can lead to a range of tertiary alcohols. Furthermore, the N-oxide moiety can be used to introduce a wide array of functional groups at other positions of the pyridine ring before or after the formation of the alcohol. semanticscholar.org

A convergent synthesis , on the other hand, would involve the separate synthesis of the substituted pyridine ring and the propan-2-ol side chain, followed by their coupling in a later step. This approach can be more efficient for creating highly complex analogues, as it allows for greater flexibility in the modification of each component. For instance, a variety of substituted 3-halopyridine N-oxides could be coupled with a protected form of 2-hydroxypropylzinc reagent under Negishi coupling conditions.

Catalyst Development and Optimization for Key Transformation Steps

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of the synthetic routes to this compound and its analogues.

For the N-oxidation step , as mentioned earlier, catalysts like methyltrioxorhenium (MTO) can significantly improve the efficiency of hydrogen peroxide as an oxidant. arkat-usa.org Another catalytic system involves the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide, which has been shown to be a safe, green, and highly efficient process. organic-chemistry.orgresearchgate.net

In the construction of the carbon skeleton , transition-metal catalysts are essential for cross-coupling reactions. Palladium catalysts are commonly used for Suzuki-Miyaura, Stille, and Negishi couplings, which can be employed to functionalize the pyridine ring. semanticscholar.orgbeilstein-journals.org The development of ligands for these catalysts is an active area of research, with the goal of improving reaction yields, functional group tolerance, and catalyst turnover numbers. For direct C-H functionalization of pyridines, rhodium and rare-earth metal complexes have shown promise. beilstein-journals.org

For stereoselective transformations , the development of chiral catalysts is crucial. Chiral ligands, often based on privileged scaffolds like BINAP or Salen, can be coordinated to metals such as rhodium, ruthenium, or iridium to effect enantioselective reductions or other asymmetric transformations.

Flow Chemistry and Continuous Processing in the Synthesis of N-Oxide Alcohols

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. bme.huorganic-chemistry.org The synthesis of pyridine N-oxides is particularly well-suited for flow chemistry due to the often exothermic nature of oxidation reactions. bme.hu

The use of a continuous flow microreactor with a packed-bed of a heterogeneous catalyst, such as titanium silicalite (TS-1), for the N-oxidation of pyridine derivatives with hydrogen peroxide has been demonstrated to be a highly efficient and safe method. organic-chemistry.orgresearchgate.net This approach allows for precise control over reaction parameters like temperature and residence time, leading to high yields and purities. thieme-connect.comacs.org Such a system has been shown to operate continuously for extended periods while maintaining catalyst activity, highlighting its potential for large-scale production. thieme-connect.comorganic-chemistry.org

The subsequent Grignard reaction to form the propan-2-ol moiety could also be adapted to a flow process. This would involve the continuous mixing of a stream of the pyridine N-oxide precursor with a stream of the Grignard reagent in a microreactor, followed by an in-line quench. This approach can minimize the risks associated with handling large quantities of reactive organometallic reagents.

A summary of a potential continuous flow process is outlined below:

StepReactor TypeReagentsKey Advantages
N-Oxidation Packed-bed microreactor with TS-1 catalyst3-substituted pyridine, H₂O₂Enhanced safety, high efficiency, catalyst reusability. organic-chemistry.orgresearchgate.net
Grignard Addition MicroreactorPyridine N-oxide intermediate, Grignard reagentPrecise temperature control, safe handling of reactive intermediates.
Workup/Purification Continuous liquid-liquid extraction and in-line purificationQuenching agent, extraction solventsAutomated and integrated process, reduced waste.

Comprehensive Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis.No crystallographic data, which would provide definitive information on the three-dimensional structure, bond lengths, bond angles, and crystal packing of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol, has been published.

Should research on this compound be published in the future, a detailed article based on the provided outline could then be generated.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment

The absolute stereochemical assignment of chiral molecules such as this compound is a critical aspect of its comprehensive characterization, particularly in contexts where enantiomeric purity is paramount. Chiroptical spectroscopy, and specifically Electronic Circular Dichroism (ECD), provides a powerful, non-destructive method for elucidating the absolute configuration of chiral centers. This technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule.

The application of ECD to determine the absolute configuration of this compound involves a synergistic approach that combines experimental measurements with quantum mechanical calculations. The experimental ECD spectrum of an enantiomerically enriched sample is recorded, revealing positive and/or negative Cotton effects at specific wavelengths corresponding to electronic transitions within the molecule. The pyridine (B92270) N-oxide moiety and the adjacent chiral center constitute the chromophoric system responsible for the observed ECD signals.

Concurrently, theoretical ECD spectra for both the (R) and (S) enantiomers of this compound are calculated using time-dependent density functional theory (TD-DFT). This computational approach models the electronic transitions and their corresponding rotatory strengths, generating predicted ECD spectra for each possible absolute configuration. The calculated spectra are then compared with the experimental spectrum. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the chiral center.

For a hypothetical analysis of this compound, the expected ECD spectra for the (R) and (S) enantiomers would be mirror images of each other. The following data table illustrates plausible, albeit hypothetical, results from such an analysis.

EnantiomerWavelength (nm)Molar Circular Dichroism (Δε)Associated Electronic Transition
(R)-2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol225+8.5π → π
270-3.2n → π
(S)-2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol225-8.5π → π
270+3.2n → π

In this illustrative example, the experimental ECD spectrum of a synthesized sample of this compound exhibiting a positive Cotton effect at 225 nm and a negative Cotton effect at 270 nm would be directly correlated with the calculated spectrum for the (R)-enantiomer. This correlation provides strong evidence for the assignment of the absolute configuration as (R). Conversely, an experimental spectrum showing a negative Cotton effect at 225 nm and a positive one at 270 nm would indicate the (S)-enantiomer.

Chemical Reactivity and Mechanistic Organic Transformations

Oxidation and Reduction Chemistry of the Pyridine (B92270) N-Oxide and Tertiary Alcohol Functionalities

The redox chemistry of this compound is characterized by the reactivity of the N-oxide moiety and the inherent stability of the tertiary alcohol.

Pyridine N-Oxide Functionality: The most prominent reaction of the N-oxide group is its reduction, or deoxygenation, to the corresponding pyridine. This transformation is a key step in synthetic sequences where the N-oxide is used to direct substitutions on the ring, after which the oxygen is removed. wikipedia.org A wide array of reagents and conditions can accomplish this, offering flexibility based on the presence of other functional groups. bhu.ac.in Methods range from classical reducing agents to modern catalytic systems. For instance, photocatalytic systems using rhenium complexes can efficiently deoxygenate pyridine N-oxides under ambient conditions. nih.gov Visible-light-induced photoredox methods also provide a pathway for deoxygenation. acs.org

Reagent/SystemGeneral ConditionsReference
Phosphorus Trichloride (PCl₃)Often used in solvents like chloroform. nih.gov
Zinc Dust / Acetic AcidClassical method for removing the oxygen atom. wikipedia.org
Palladium Catalysis (e.g., [Pd(OAc)₂]/dppf)Uses trialkylamines as transfer oxidants, can be performed under microwave irradiation. Tolerates many functional groups. organic-chemistry.org
Visible-Light Photoredox CatalysisUses photocatalysts (e.g., thioxanthone) and a hydrogen source under visible light irradiation. acs.org
Electrochemical DeoxygenationAchieved in aqueous solution without transition-metal catalysts or chemical reducing agents. organic-chemistry.org
Rhenium-based PhotocatalysisComplexes like [Re(4,4′-tBu-bpy)(CO)₃Cl] enable deoxygenation under ambient conditions. nih.gov

Tertiary Alcohol Functionality: The 2-hydroxypropan-2-yl group contains a tertiary alcohol. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions. libretexts.orgbritannica.com This stability arises because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. studymind.co.ukquora.com Oxidation to a carbonyl group (a ketone in this case) would require the cleavage of a strong carbon-carbon bond, which does not occur with common oxidizing agents like chromic acid (H₂CrO₄) or potassium dichromate (K₂Cr₂O₇). britannica.combyjus.com Therefore, the tertiary alcohol in 2-(1-oxidopyridin-1-ium-3-yl)propan-2-ol is expected to remain unchanged during redox reactions targeting other parts of the molecule, such as the deoxygenation of the N-oxide.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The presence of the N-oxide group dramatically alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to pyridine itself. bhu.ac.inscripps.edu

Electrophilic Aromatic Substitution (EAS): The oxygen atom of the N-oxide can donate electron density into the pyridine ring through resonance, increasing the electron density at the C-2 (ortho) and C-4 (para) positions. bhu.ac.in This activates the ring toward electrophiles, directing them primarily to these positions. wikipedia.orgchemtube3d.com For this compound, the bulky substituent at the C-3 position would likely exert steric hindrance, favoring electrophilic attack at the less hindered C-4 and C-6 positions. Common EAS reactions for pyridine N-oxides include nitration using a mixture of sulfuric and nitric acids. bhu.ac.in

Nucleophilic Aromatic Substitution (SNAr): The N-oxide functionality also activates the C-2 and C-4 positions for nucleophilic attack. chemtube3d.comyoutube.com This typically occurs after the N-oxide oxygen has reacted with an electrophilic reagent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride, converting it into a good leaving group. wikipedia.orgchemtube3d.com This activation facilitates the displacement by a nucleophile, leading to the formation of 2- or 4-substituted pyridines. wikipedia.org For the title compound, nucleophilic substitution would be expected to occur at the C-2, C-4, or C-6 positions, with the outcome potentially influenced by the steric bulk of the C-3 substituent.

Rearrangement Reactions Involving the N-Oxide Group

Pyridine N-oxides are known to undergo several characteristic rearrangement reactions, often initiated by acylation of the oxygen atom.

A classic example is the reaction with acetic anhydride (B1165640). lookchem.comacs.org When heated with acetic anhydride, pyridine N-oxide itself rearranges to form 2-acetoxypyridine, which can be hydrolyzed to 2-pyridone. lookchem.com The mechanism involves the initial acylation of the N-oxide oxygen, followed by a series of steps leading to the rearranged product.

A related but distinct transformation is the Boekelheide reaction, which is specific to α-picoline-N-oxides (those with a methyl group at the C-2 position). wikipedia.org This reaction, typically carried out with acetic or trifluoroacetic anhydride, involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield a hydroxymethylpyridine derivative. wikipedia.orgic.ac.uk Since this compound has its alkyl substituent at the C-3 position, it would not undergo the canonical Boekelheide rearrangement. However, acylation of the N-oxide could still initiate other nucleophilic additions or rearrangements characteristic of the pyridine N-oxide scaffold. chemtube3d.comrsc.org

Derivatization Strategies for Functionalization and Preparation of Precursors

The versatile reactivity of the pyridine N-oxide ring makes it a valuable intermediate for synthesizing functionalized pyridine derivatives. researchgate.net this compound can be strategically modified to prepare precursors for more complex molecules.

Key derivatization strategies include:

Ring Halogenation: Introduction of a chlorine atom at the C-2 or C-4 position using reagents like POCl₃ creates a versatile precursor. wikipedia.org The halogen can subsequently be displaced by a variety of nucleophiles in SNAr reactions.

Ring Nitration: Electrophilic nitration at the C-4 position, followed by deoxygenation of the N-oxide, provides a route to 4-nitropyridine (B72724) derivatives. bhu.ac.in The nitro group can then be reduced to an amino group or used in other transformations.

Deoxygenation: As detailed in section 4.1, the removal of the N-oxide oxygen yields the corresponding 2-(pyridin-3-yl)propan-2-ol. This is a crucial step if the N-oxide was used solely to activate or direct reactions on the ring.

C-H Functionalization: Modern methods, including photocatalysis, allow for the direct alkylation of pyridine N-oxides, offering novel routes to substituted pyridines. acs.org

The N-oxides of various pyridines serve as precursors to important pharmaceuticals and other commercial chemicals, highlighting the synthetic utility of this functional group. wikipedia.org

Photoinduced Reactions and Photochemical Transformations

Pyridine N-oxides exhibit rich and varied photochemistry. Upon irradiation with UV light, they can undergo several transformations, including rearrangement, fragmentation, or deoxygenation. rsc.org

Rearrangement and Isomerization: A common photochemical pathway involves the initial formation of an unstable oxaziridine (B8769555) intermediate. rsc.org This intermediate can then rearrange to various products. For instance, recent studies have shown that irradiation of pyridine N-oxides can lead to valence isomerization, ultimately providing a route to C-3 hydroxylated pyridines. acs.org

Photodeoxygenation: Certain heterocyclic N-oxides can release atomic oxygen (O(³P)) upon photolysis. nih.gov More commonly, photocatalytic systems are employed to achieve the reductive deoxygenation of the N-O bond to yield the parent pyridine. nih.govacs.org

Electron Donor-Acceptor (EDA) Complexes: Pyridine N-oxides can form EDA complexes with other molecules. semanticscholar.org Upon photoexcitation, these complexes can facilitate electron transfer processes. This principle has been applied in trifluoromethylation reactions where a pyridine N-oxide/trifluoroacetic anhydride adduct acts as a photochemical redox trigger. nih.gov

Hydrogen Atom Transfer (HAT): Under irradiation, pyridine N-oxides can also function as HAT reagents. semanticscholar.org A photoexcited N-oxide can abstract a hydrogen atom from an alkane or other C-H bond, generating a carbon radical that can then participate in further reactions, such as Minisci-type alkylations. semanticscholar.org Photoexcited 4-nitropyridine N-oxide has been used as a catalyst to generate alkyl radicals from alkylboronic acids. researchgate.net

Acid-Base Properties and Protonation Equilibria

The introduction of the N-oxide functionality significantly alters the basicity of the pyridine nitrogen.

Basicity and pKa: Pyridine N-oxide is a substantially weaker base than pyridine. The pKa of its conjugate acid is approximately 0.8, which is more than four orders of magnitude lower than that of the pyridinium (B92312) ion (pKa ≈ 5.2). wikipedia.orgscripps.edu This decreased basicity is due to the electronic effect of the N-O bond. Protonation occurs on the exocyclic oxygen atom.

Hydrogen Bonding: While less basic in terms of protonation, pyridine N-oxides are strong hydrogen bond acceptors (bases). rsc.org The oxygen atom readily participates in hydrogen bonding. Conversely, the protonated form, [C₅H₅NOH]⁺, is a strong hydrogen bond donor (acid). rsc.org

PropertyPyridinePyridine N-OxideReference
pKa (of conjugate acid)~5.2~0.8 wikipedia.orgscripps.edu
Protonation SiteRing NitrogenN-Oxide Oxygen wikipedia.org
Hydrogen Bonding (Neutral)AcceptorStronger Acceptor rsc.org
Hydrogen Bonding (Protonated)DonorStronger Donor rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(1-oxidopyridin-1-ium-3-yl)propan-2-ol. These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. The pyridine (B92270) N-oxide moiety significantly influences the electronic structure, creating a dipole moment and affecting the charge distribution across the aromatic ring.

The electrostatic potential map would likely indicate a high electron density around the oxygen atom of the N-oxide group and the hydroxyl group, making them potential sites for electrophilic attack. Conversely, the pyridinium (B92312) ring is expected to be electron-deficient. Reactivity descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's reactivity. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability.

Table 1: Calculated Reactivity Descriptors for this compound

DescriptorPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.8 eVRegion susceptible to electrophilic attack
LUMO Energy-1.2 eVRegion susceptible to nucleophilic attack
HOMO-LUMO Gap5.6 eVHigh kinetic stability
Dipole Moment4.5 DSignificant molecular polarity

Note: The values presented are hypothetical and for illustrative purposes, as specific experimental or computational data for this exact compound is not publicly available.

Conformational Analysis and Energy Landscape Mapping

The presence of a flexible propan-2-ol side chain attached to the rigid pyridinium ring allows for multiple spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. This is typically achieved by rotating the single bonds connecting the side chain to the ring and calculating the potential energy of each resulting conformation.

The energy landscape map would reveal the global minimum energy conformation, which is the most likely structure the molecule will adopt. Other local minima, representing less stable but still possible conformations, can also be identified. The barriers to rotation between these conformations determine the flexibility of the molecule. It is expected that steric hindrance between the propan-2-ol group and the pyridinium ring will play a significant role in dictating the preferred conformations.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations often model the molecule in a vacuum, molecular dynamics (MD) simulations provide a dynamic picture of its behavior in a solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences the compound's conformation and dynamics.

In an aqueous solution, the polar N-oxide and hydroxyl groups of this compound are expected to form strong hydrogen bonds with water molecules. These interactions would stabilize the molecule and influence which conformations are most prevalent in solution. MD simulations can also provide insights into the hydration shell surrounding the molecule and the average distances between the solute and solvent molecules.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry can be used to explore potential reaction pathways for this compound. By modeling the interaction of the compound with various reactants, it is possible to map out the energy profile of a reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states.

Transition state analysis is key to understanding the kinetics of a reaction. The energy of the transition state determines the activation energy, which is a direct measure of how fast the reaction will proceed. For instance, the oxidation or reduction of the N-oxide group could be investigated computationally to understand the underlying mechanism and energetic barriers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic parameters can be calculated:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted, providing a theoretical spectrum that can be compared to an experimentally obtained one to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be calculated, helping to assign the peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the ultraviolet-visible region can be calculated to predict the absorption maxima.

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ParameterHypothetical Experimental Value
¹H NMRδ 8.5 (H on ring)δ 8.4 ppm
¹³C NMRδ 145 (C adjacent to N)δ 144 ppm
IRν(O-H) 3400 cm⁻¹3350 cm⁻¹
UV-Visλ_max 275 nm278 nm

Note: Experimental values are hypothetical for the purpose of illustrating the validation process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a single compound study does not constitute a full QSAR analysis, the descriptors calculated for this compound can contribute to a larger QSAR model. nih.govnih.gov

By developing a QSAR model for a set of related pyridinium compounds, it would be possible to form mechanistic hypotheses about how specific molecular features contribute to a particular biological effect. mdpi.com For example, a QSAR model might reveal that the dipole moment or the surface area of the N-oxide group is strongly correlated with the observed activity, suggesting that these features are important for the molecule's interaction with a biological target. nih.gov The model's statistical robustness would be evaluated to ensure its predictive power. nih.gov

Mechanistic Studies of Biological Target Interactions Non Clinical Scope

Ligand-Protein Binding Characterization at the Molecular and Atomic Levels

There is no available information in the reviewed literature detailing the specific ligand-protein binding interactions of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol.

Enzyme Inhibition and Activation Mechanisms and Kinetics

No studies were found that describe the mechanisms or kinetics of enzyme inhibition or activation by this compound.

Receptor Modulation and Interrogation of Associated Signaling Pathways

Information regarding the modulation of any specific receptors or the interrogation of associated signaling pathways by this compound is not available in the public domain.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Chemical Perspective

There are no published structure-activity relationship (SAR) studies for this compound that would provide a mechanistic chemical perspective on its biological activity.

Identification and Characterization of Putative Biological Targets

No putative or confirmed biological targets for this compound have been identified or characterized in the available scientific literature.

Metabolite Identification and Metabolic Pathway Studies (Non-Clinical)

There are no non-clinical studies identifying the metabolites or elucidating the metabolic pathways of this compound.

Supramolecular Chemistry and Coordination Phenomena

Metal Ion Complexation Chemistry: Role of Pyridine (B92270) N-Oxide and Hydroxyl Groups as Ligands

The coordination behavior of pyridine N-oxide ligands is well-documented. researchgate.net They can act as monodentate ligands, bridging ligands connecting multiple metal centers, or even form chelate rings if other donor atoms are suitably positioned. In the case of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol, the N-oxide oxygen is expected to be the dominant coordinating atom. The hydroxyl group may remain uncoordinated or form a weak bond with the metal ion, potentially leading to the formation of six-membered chelate rings, although this is less common for simple alcohols compared to other functional groups.

The nature of the metal ion plays a crucial role in determining the structure of the resulting complex. Hard metal ions, such as Fe(III) and Cu(II), are expected to form strong bonds with the hard N-oxide oxygen donor. The stoichiometry of the metal-ligand ratio will further dictate the final architecture, ranging from simple mononuclear complexes to polynuclear clusters and coordination polymers.

Table 1: Representative Coordination Complexes of Pyridine N-Oxide Derivatives

Metal IonLigandCoordination GeometryReference
Ni(II)Pyridine N-oxideOctahedral mdpi.com
Cu(II)Pyridine N-oxideSquare Planar mdpi.com
Zn(II)Pyridine N-oxideTetrahedral mdpi.com

This table presents representative data for pyridine N-oxide complexes to illustrate the potential coordination behavior of this compound.

Hydrogen Bonding Networks and Self-Assembly Processes in the Solid State and Solution

The presence of both a strong hydrogen bond acceptor (N-oxide oxygen) and a hydrogen bond donor (hydroxyl group) in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks. These non-covalent interactions are pivotal in directing the self-assembly of the molecule in both the solid state and in solution, leading to the formation of well-defined supramolecular structures.

In the solid state, one can anticipate a variety of hydrogen bonding motifs. The hydroxyl group can form strong O-H···O hydrogen bonds with the N-oxide oxygen of an adjacent molecule, leading to the formation of chains, sheets, or three-dimensional networks. Furthermore, the hydroxyl group can also engage in O-H···O hydrogen bonds with other hydroxyl groups, creating additional layers of complexity in the crystal packing. The interplay of these interactions will ultimately determine the final crystal structure. Studies on related systems have shown that the pyridine N-oxide group is a better hydrogen bond acceptor than the pyridyl group. rsc.org

In solution, hydrogen bonding will continue to play a significant role in the self-assembly process. The formation of dimers, trimers, and larger aggregates can be expected, with the extent of aggregation being dependent on the solvent polarity and concentration. In non-polar solvents, intermolecular hydrogen bonding will be more pronounced, favoring the formation of larger assemblies. In contrast, polar, protic solvents will compete for hydrogen bonding sites, potentially disrupting the self-assembly process.

Table 2: Common Hydrogen Bond Motifs in Pyridine N-Oxide and Alcohol Systems

DonorAcceptorMotifExpected Strength
O-H (alcohol)O (N-oxide)IntermolecularStrong
O-H (alcohol)O-H (alcohol)IntermolecularModerate
C-H (aromatic)O (N-oxide)IntermolecularWeak

This table outlines the expected hydrogen bonding interactions for this compound based on the chemistry of its functional groups.

Anion and Cation Recognition and Sensing through Supramolecular Interactions

The electron-deficient nature of the pyridine ring in pyridine N-oxides, coupled with the ability of the N-oxide and hydroxyl groups to participate in hydrogen bonding and electrostatic interactions, makes this compound a potential candidate for the recognition and sensing of both anions and cations.

For cation recognition, the N-oxide oxygen atom can serve as a binding site for metal cations. The binding event can be transduced into a measurable signal, such as a change in fluorescence or a shift in an NMR spectrum, allowing for the detection of the target cation. The selectivity of the recognition process can be tuned by modifying the steric and electronic properties of the ligand. While direct studies on this compound are not available, research on related macrocyclic structures incorporating iodine-triazole units has demonstrated simultaneous recognition of both cations and anions. nih.gov

Host-Guest Chemistry and Encapsulation Studies with Macrocyclic or Cage Systems

While this compound is a relatively small molecule, it can participate in host-guest chemistry in several ways. It can act as a guest molecule, being encapsulated within the cavity of a larger host molecule such as a cyclodextrin, calixarene, or a self-assembled coordination cage. The hydrophobic propan-2-ol group and the aromatic pyridine ring can facilitate its inclusion into non-polar cavities, while the polar N-oxide and hydroxyl groups can interact with the rim of the host molecule.

Conversely, derivatives of this compound could be incorporated into the structure of larger macrocyclic or cage-like hosts. By functionalizing the pyridine ring with additional coordinating groups or reactive sites, it would be possible to synthesize hosts that can encapsulate smaller guest molecules. The N-oxide and hydroxyl groups would be oriented towards the cavity of the host, providing potential binding sites for the guest. The design of such host-guest systems is a burgeoning area of research with applications in catalysis, drug delivery, and molecular sensing.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing the Pyridine N-Oxide Moiety

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked together by organic ligands. The predictable coordination geometry of metal ions and the vast diversity of organic linkers allow for the rational design and synthesis of materials with tailored porosity, dimensionality, and functionality. mdpi.comnih.gov

This compound, with its coordinating pyridine N-oxide group, is a suitable candidate for use as a linker in the construction of CPs and MOFs. The N-oxide group can coordinate to metal centers, while the propan-2-ol substituent can be used to control the spacing and dimensionality of the resulting framework. The hydroxyl group can also participate in hydrogen bonding within the framework, providing additional stability and potentially influencing the sorption properties of the material.

The synthesis of CPs and MOFs typically involves the reaction of a metal salt with the organic linker under solvothermal conditions. By varying the metal ion, the solvent system, and the reaction temperature, it is possible to obtain a wide range of different structures, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. researchgate.net While no CPs or MOFs based specifically on this compound have been reported, the extensive literature on pyridine N-oxide-based frameworks provides a strong foundation for the future development of such materials. uni-koeln.deuniversityofgalway.ie

Table 3: Examples of Pyridine-Based Linkers in MOF Synthesis

LinkerMOF StructureMetal IonReference
Pyridine-2,6-dicarboxylic acid3D FrameworkZn(II) mdpi.com
4,4'-Bipyridine N,N'-dioxide2D Layered StructureCd(II) universityofgalway.ie
3-Carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium1D, 2D, and 3D CPsCo(II), Ni(II), Cu(II), Zn(II) researchgate.net

This table provides examples of related pyridine-based linkers to illustrate the potential of this compound in the design of coordination polymers and MOFs.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are the cornerstone for assessing the purity of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol and analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for separation and quantification.

Given its polarity, conferred by the N-oxide and tertiary alcohol functional groups, reversed-phase HPLC (RP-HPLC) is the most suitable method for the analysis of this compound. The inherent UV absorbance of the pyridine (B92270) N-oxide ring system allows for sensitive detection using a photodiode array (PDA) or standard UV detector.

Gas chromatography is less ideal for the direct analysis of this compound due to its low volatility and potential for thermal degradation. The N-oxide moiety can be thermally labile, potentially leading to deoxygenation in the high-temperature environment of the GC inlet and column. However, GC can be effectively utilized following a derivatization step to improve volatility and thermal stability.

Table 1: Representative Chromatographic Conditions for Analysis

ParameterHPLC MethodGC Method (Hypothetical, Post-Derivatization)
Column C18, 250 mm x 4.6 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Isocratic: 70% Water (0.1% Formic Acid), 30% AcetonitrileHelium, constant flow 1.0 mL/min
Flow Rate 1.0 mL/minN/A
Column Temperature 30 °COven Program: 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Volume/Mode 10 µL1 µL, Split (20:1)
Inlet Temperature N/A250 °C
Detector UV/PDA at 265 nmFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature N/A300 °C (FID)

The specific molecule, this compound, is achiral as the carbon atom of the propan-2-ol group is bonded to two identical methyl groups, precluding the existence of a stereocenter. Therefore, chiral separation is not applicable to this compound.

However, in the broader context of related pyridine N-oxide derivatives that do possess chirality, the development of enantioselective separation methods is of paramount importance, particularly in pharmaceutical applications where enantiomers can exhibit different pharmacological and toxicological profiles. core.ac.ukresearchgate.net Chiral HPLC is the predominant technique for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds, including heterocyclic structures. nih.gov Method development involves screening various CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar alkane like hexane (B92381) and an alcohol modifier like ethanol (B145695) or 2-propanol) to achieve baseline resolution of the enantiomers. nih.govsigmaaldrich.comsigmaaldrich.comdutscher.comscharlab.com

Table 2: General Strategy for Chiral Method Development for Related Chiral Analogs

StepDescriptionExample Parameters
1. Column Screening Test various chiral stationary phases (CSPs) to identify one that shows enantioselectivity.Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)), Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
2. Mobile Phase Optimization Adjust the ratio of non-polar solvent to alcohol modifier to optimize resolution and retention time.Hexane/Isopropanol mixtures (e.g., 90:10, 80:20, 70:30 v/v)
3. Additive Screening Incorporate small amounts of an acidic or basic additive if peak shape is poor.0.1% Trifluoroacetic Acid (for basic analytes), 0.1% Diethylamine (for acidic analytes)
4. Temperature and Flow Rate Adjustment Fine-tune separation by adjusting column temperature and mobile phase flow rate.Temperature: 20-40 °C; Flow Rate: 0.5-1.5 mL/min

Hyphenated Mass Spectrometry Techniques (LC-MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated mass spectrometry techniques, which couple the separation power of chromatography with the sensitive and specific detection of MS, are indispensable for trace-level analysis and comprehensive impurity profiling. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is highly effective for analyzing this compound. The polar nature of the molecule makes it amenable to ESI in positive ion mode, typically forming a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and any impurities, facilitating their identification. mdpi.com Tandem mass spectrometry (MS/MS) experiments provide structural information through characteristic fragmentation patterns, such as the loss of water (-18 Da) from the propan-2-ol group or cleavage of the entire side chain. A notable fragmentation for N-oxides, especially under atmospheric pressure chemical ionization (APCI), can be the loss of an oxygen atom ([M+H-O]⁺), which helps distinguish them from hydroxylated isomers. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is best used after derivatization to prevent thermal degradation. analytice.com It is highly effective for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis of the main compound. thermofisher.com

Table 3: Expected Mass Spectrometry Data for this compound

TechniqueIonization ModeParent Ion (m/z)Major Fragment Ions (m/z)Application
LC-MS ESI (+)170.0863 ([M+H]⁺)152.0757 ([M+H-H₂O]⁺), 112.0757 ([M+H - C₃H₆O]⁺)Quantification, Impurity Identification
LC-MS (APCI) APCI (+)170.0863 ([M+H]⁺)154.0913 ([M+H-O]⁺, characteristic), 152.0757 ([M+H-H₂O]⁺)Structural Confirmation
GC-MS (Post-derivatization) EI (+)Variable (depends on derivative)Fragments related to derivatized structure and parent pyridine coreVolatile Impurity Profiling

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical methods can provide valuable insights into the redox properties of this compound. The N-oxide functional group is electrochemically active and can be irreversibly reduced to the corresponding pyridine derivative. Techniques like cyclic voltammetry (CV) can be used to determine the reduction potential of the N-O bond. This information is useful for understanding the compound's stability in different chemical environments and for developing electrochemical sensors for its detection. The tertiary alcohol group is generally not electroactive under typical conditions but could be oxidized at very high potentials. The titanometric method, a classic titrimetric analysis, has also been historically used for the quantification of the N-oxide group via reduction with a titanium(III) salt. semanticscholar.orgacs.org

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the purity or concentration of a substance without the need for a chemically identical reference standard. usp.orgresearchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. researchgate.net

For this compound, ¹H qNMR can be performed by accurately weighing the sample and a certified internal standard of known purity into an NMR tube with a deuterated solvent. nih.gov By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the purity of the analyte can be precisely calculated. Suitable signals for quantification would be the sharp singlet from the six equivalent protons of the two methyl groups or one of the well-separated aromatic protons.

Table 4: Key Parameters for ¹H qNMR Purity Assay

ParameterDescriptionTypical Value/Choice
Internal Standard A stable compound with high purity and signals that do not overlap with the analyte.Maleic acid, Dimethyl sulfone, 1,4-Bis(trimethylsilyl)benzene-d₄
Solvent A deuterated solvent that fully dissolves both the analyte and the standard.DMSO-d₆, D₂O, Methanol-d₄
Analyte Signal(s) A well-resolved signal, free from overlap with other signals.Singlet from C(CH₃)₂OH protons; aromatic proton signal (e.g., H-2 or H-6).
Relaxation Delay (d1) Must be sufficiently long (typically 5-7 times the longest T₁ relaxation time) to ensure full magnetization recovery for accurate integration.> 30 seconds
Pulse Angle A 90° pulse is often used to maximize signal for each scan.90°

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization involves chemically modifying the analyte to improve its analytical properties. For this compound, derivatization can be employed to overcome challenges in certain analytical techniques.

For GC Analysis : The tertiary alcohol can be converted into a less polar, more volatile, and more thermally stable derivative. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with an anhydride (B1165640) (e.g., acetic anhydride) are common strategies. This allows for analysis by GC-MS or GC-FID, enabling separation from non-polar impurities.

For Chiral Analysis of Analogs : For related chiral compounds (e.g., secondary alcohols), derivatization with a chiral derivatizing agent (CDA) such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) can be used. mdpi.com This reaction forms diastereomers that can often be separated on a standard, non-chiral HPLC column, providing an alternative to using expensive CSPs.

For Enhanced LC-MS Sensitivity : While generally not necessary due to good ESI performance, derivatization can sometimes be used to improve ionization efficiency or to introduce a specific fragmentation pattern that aids in quantification, especially in complex biological matrices. nih.gov

Table 5: Common Derivatization Strategies

Target Functional GroupReagentPurposeAnalytical Technique
Tertiary Alcohol (-OH)BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Increase volatility and thermal stabilityGC, GC-MS
Tertiary Alcohol (-OH)Acetic AnhydrideIncrease volatility, introduce acetyl groupGC, GC-MS
Secondary Alcohol (-OH) (on a chiral analog)Mosher's Acid ChlorideFormation of diastereomers for separationHPLC on achiral column

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Methods for Sustainable Production

The future production of 2-(1-oxidopyridin-1-ium-3-yl)propan-2-ol and its derivatives will likely prioritize sustainability and efficiency. Research in this area can focus on moving beyond traditional oxidation methods, which often rely on stoichiometric peracids, towards greener alternatives.

Key research avenues include:

Green Oxidizing Agents: The use of hydrogen peroxide (H₂O₂) in conjunction with catalysts is a more environmentally benign approach. researchgate.net Systems using urea-hydrogen peroxide (UHP) offer a stable and safe solid alternative for N-oxidation. organic-chemistry.org The development of catalytic systems that efficiently activate these oxidants will be crucial.

Heterogeneous Catalysis: The application of solid catalysts, such as titanium silicalite (TS-1), can simplify product purification and allow for catalyst recycling, enhancing the sustainability of the process. researchgate.netorganic-chemistry.org Ti-MWW, another titanosilicate catalyst, has demonstrated high activity and selectivity for pyridine (B92270) N-oxide synthesis. researchgate.net

Biocatalysis: Employing whole-cell biocatalysts or isolated enzymes for N-oxidation represents a highly sustainable and selective synthetic route. nbinno.com For instance, microorganisms like Burkholderia sp. MAK1 can perform regioselective N-oxidation, which could be invaluable for producing complex derivatives with high precision. nbinno.com This approach eliminates the need for harsh reagents and can operate under mild conditions. nbinno.com

Flow Chemistry and Microreactors: Continuous flow microreactors offer enhanced safety, precise temperature control, and superior mixing compared to batch processes. organic-chemistry.org Utilizing packed-bed microreactors with catalysts like TS-1 can lead to highly efficient and scalable production of pyridine N-oxides, as demonstrated by continuous operation for over 800 hours without loss of activity. researchgate.netorganic-chemistry.org

Enantioselective Synthesis: Given the potential for chiral derivatives, developing catalytic enantioselective N-oxidation methods is a significant future direction. nih.govchemrxiv.org Aspartic acid-containing peptides have been shown to catalyze asymmetric N-oxidation, providing a pathway to optically enriched pyridine N-oxides for applications in pharmacology and materials science. nih.govchemrxiv.org

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound
MethodKey AdvantagesPotential Catalysts/SystemsResearch Focus
Heterogeneous CatalysisCatalyst reusability, simplified purification, high selectivity. researchgate.netTitanium silicalites (TS-1, Ti-MWW), Rhenium-based catalysts. researchgate.netorganic-chemistry.orgDevelopment of novel, robust, and highly active solid catalysts.
BiocatalysisHigh regioselectivity, mild reaction conditions, environmentally friendly. nbinno.comWhole-cell systems (e.g., Burkholderia sp. MAK1), isolated monooxygenases. nbinno.comEnzyme discovery and engineering for broader substrate scope and improved efficiency.
Flow ChemistryEnhanced safety, scalability, precise process control, high efficiency. organic-chemistry.orgPacked-bed microreactors with solid catalysts. researchgate.netorganic-chemistry.orgOptimization of reactor design and integration of continuous purification steps.
Asymmetric CatalysisAccess to enantiomerically pure compounds for chiral applications. nih.govPeptide-based catalysts (e.g., Asp-containing peptides). nih.govchemrxiv.orgDesign of new chiral catalysts with high enantioselectivity for pyridine N-oxidation.

Development of Advanced Spectroscopic Probes and Imaging Agents

The unique electronic properties of the pyridine N-oxide moiety make it an excellent scaffold for the development of fluorescent probes and imaging agents. rsc.orgresearchgate.net The zwitterionic nature of the N-oxide group can lead to improved water solubility, a large dipole moment, and favorable photophysical properties such as bathochromically-shifted absorption and emission spectra. rsc.orgresearchgate.net

Future research can focus on:

Targeted Imaging: By conjugating this compound with specific targeting ligands or incorporating it into larger molecular structures, probes can be designed for selective imaging of cellular organelles. For example, derivatives have been created that selectively accumulate in lipid droplets or mitochondria, which is crucial for studying cellular metabolism and disease states like cancer. rsc.orgresearchgate.netrsc.org

"Turn-On" Fluorescent Sensors: The N-O bond can act as a fluorescence switch. rsc.org Probes can be designed to be non-fluorescent initially and to "turn on" in response to specific biological stimuli. This can be achieved by cleavage of the N-O bond under certain conditions, such as in hypoxic environments (via reductase enzymes) or in the presence of specific metal ions like Fe(II). rsc.org This allows for highly sensitive and selective detection of these biological markers in vitro and in vivo. rsc.org

Ratiometric Probes: Designing probes that exhibit a shift in their emission wavelength upon analyte binding allows for ratiometric sensing, which provides more quantitative and reliable measurements by correcting for variations in probe concentration and instrumental factors.

Multiphoton Microscopy: Developing derivatives with large two-photon absorption cross-sections would enable their use in two-photon microscopy, allowing for deeper tissue imaging with reduced phototoxicity and background fluorescence.

Table 2: Potential Design Strategies for Spectroscopic Probes
Probe TypeDesign PrincipleTarget Analyte/OrganellePotential Application
Organelle-Specific ProbeIncorporate lipophilic styryl groups or cationic moieties. rsc.orgLipid Droplets, Mitochondria. rsc.orgrsc.orgStudying metabolic disorders and cancer cell biology. rsc.org
Hypoxia SensorDesign a "turn-on" system based on enzymatic reduction of the N-O bond. rsc.orgLow oxygen environments.Imaging tumor microenvironments.
Metal Ion SensorUtilize Fe(II)-mediated deoxygenation to trigger a fluorescent response. rsc.orgLabile Fe(II) pools.Investigating ferroptosis and iron homeostasis. rsc.org
Small Molecule SensorCouple the N-oxide to a reactive group for specific analytes (e.g., azide (B81097) for H₂S). rsc.orgH₂S, Formaldehyde, Glutathione. rsc.orgMonitoring levels of key biological signaling molecules.

Rational Design of Derivatives for Enhanced Specificity in Mechanistic Biological Studies

Pyridine N-oxides are established pharmacophores found in numerous bioactive molecules and serve as versatile intermediates in medicinal chemistry. researchgate.netresearchgate.net The rational design of derivatives of this compound could lead to potent and selective tools for studying biological mechanisms. The tertiary alcohol provides a convenient handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).

Future research directions include:

Library Synthesis: Creating a diverse library of compounds by modifying the propan-2-ol group (e.g., through etherification, esterification, or replacement) and by adding substituents to the pyridine ring.

Enzyme Inhibitor Development: The pyridine N-oxide scaffold can be used to design inhibitors for various enzymes. By mimicking transition states or binding to allosteric sites, derivatives could be tailored to target specific kinases, proteases, or metabolic enzymes, allowing for the elucidation of their roles in disease pathways.

SAR Studies: Systematic modification of the parent compound and subsequent biological evaluation will be critical to identify the key structural features responsible for activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to developing high-quality chemical probes.

Table 3: Illustrative Structure-Activity Relationship (SAR) Study
Modification SiteExample ModificationHypothesized EffectBiological Target
Propan-2-ol (OH group)Esterification with various carboxylic acidsModify lipophilicity, cell permeability, and potential for prodrug strategy.Intracellular enzymes
Propan-2-ol (OH group)Conversion to an ether (e.g., -OCH₃, -OBn)Alter hydrogen bonding capacity and steric profile.Protein-protein interactions
Pyridine Ring (Position 5)Introduction of electron-donating groups (e.g., -NH₂, -OCH₃)Increase electron density, potentially altering binding affinity.Kinase active site
Pyridine Ring (Position 6)Introduction of electron-withdrawing groups (e.g., -CF₃, -CN)Modify pKa and electrostatic interactions with target protein.Metalloenzymes

Integration with Materials Science and Nanotechnology

The distinct functional groups of this compound—the N-oxide and the hydroxyl group—make it a versatile building block for new materials. These groups can act as ligands for metal coordination or as sites for covalent bond formation.

Promising areas for future research are:

Metal-Organic Frameworks (MOFs): The N-oxide moiety is an effective coordinating group for metal ions. acs.orgrsc.org The presence of a second potential coordination site in the hydroxyl group could enable the formation of novel MOFs with unique topologies and properties, such as high porosity for gas storage or catalytic activity.

Coordination Polymers: Similar to MOFs, the compound could be used to synthesize 1D, 2D, or 3D coordination polymers with interesting magnetic, optical, or electronic properties.

Functional Polymers: The hydroxyl group can serve as an initiation site for polymerization reactions (e.g., ring-opening polymerization) or be used to graft the molecule onto existing polymer backbones. This could create functional materials with enhanced polarity, metal-binding capabilities, or catalytic activity.

Surface Modification: The molecule could be used to modify the surfaces of nanoparticles or bulk materials. The polar N-oxide headgroup could serve as an anchoring point on surfaces like titania, which is relevant for applications such as dye-sensitized solar cells. researchgate.net

Table 4: Potential Applications in Materials Science
Material TypeRole of the CompoundPotential Function/Application
Metal-Organic Frameworks (MOFs)Bifunctional organic linker. acs.orgGas separation, catalysis, chemical sensing.
Functional PolymersMonomer or grafting unit.Specialty polymers with tunable polarity, stimuli-responsive materials.
Modified NanoparticlesSurface ligand.Improving nanoparticle dispersibility, creating catalytic nanostructures.
Dye-Sensitized Solar CellsAnchoring group on semiconductor surface. researchgate.netImproving dye adsorption and device efficiency.

Emerging Applications in Chemical Biology and Development of Mechanistic Probes

Beyond imaging, the unique reactivity of the pyridine N-oxide group opens doors to sophisticated applications in chemical biology for probing and manipulating biological systems with high precision.

Emerging research trajectories include:

Photoactivatable Probes: Pyridazine N-oxides have been shown to release atomic oxygen upon photoirradiation, acting as photoactivatable surrogates for reactive oxygen species. nih.gov This concept could be extended to this compound to create tools that induce localized oxidative stress with spatiotemporal control, enabling detailed studies of cellular responses to damage.

Hydrogen Atom Transfer (HAT) Reagents: Pyridine N-oxides can act as HAT reagents in photochemical reactions. semanticscholar.orgchemrxiv.orgresearchgate.net This reactivity can be harnessed to develop probes that mediate specific C-H functionalization reactions within a biological context, allowing for the labeling of biomolecules in their native environment.

Mechanistic Probes for Redox Biology: The redox-sensitive N-O bond makes these compounds ideal for designing probes to study redox signaling pathways. rsc.org By coupling the N-oxide to a reporter molecule, it is possible to create probes that react specifically with cellular reductants or oxidants, providing insights into the complex redox state of the cell.

Bioorthogonal Chemistry: The unique reactivity of the N-oxide could potentially be exploited in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes. nih.gov

Table 5: Emerging Chemical Biology Applications
ApplicationUnderlying PrinciplePotential Use
Photo-induced Oxidative StressPhotochemical release of reactive oxygen species from the N-oxide. nih.govStudying DNA damage and repair mechanisms with high precision.
Photocatalytic LabelingActing as a photo-induced hydrogen atom transfer (HAT) catalyst. chemrxiv.orgchemrxiv.orgCovalent labeling of proteins or other biomolecules in specific cellular compartments.
Probing Enzymatic ActivityDesigning substrates where enzymatic activity leads to N-O bond cleavage and a detectable signal. rsc.orgDeveloping new assays for reductase enzymes.
Controlled Drug ReleaseCreating prodrugs where the N-oxide is cleaved by a specific biological trigger (e.g., hypoxia) to release an active therapeutic agent.Targeted cancer therapy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.